molecular formula C9H6ClNO2 B13703490 N-Hydroxybenzofuran-3-carbimidoyl Chloride

N-Hydroxybenzofuran-3-carbimidoyl Chloride

Cat. No.: B13703490
M. Wt: 195.60 g/mol
InChI Key: DUDAGJCLFQVRLA-UHFFFAOYSA-N
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Description

N-Hydroxybenzofuran-3-carbimidoyl Chloride is a chemical compound with significant interest in various fields of scientific research It is characterized by its unique structure, which includes a benzofuran ring fused with a carbimidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxybenzofuran-3-carbimidoyl Chloride typically involves the reaction of benzofuran derivatives with hydroxylamine and subsequent chlorination. One common method includes the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine or its derivatives and phenol . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxybenzofuran-3-carbimidoyl Chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-Hydroxybenzofuran-3-carbimidoyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxybenzofuran-3-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of phosphodiesterase (PDE) enzymes, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler structure without the carbimidoyl chloride group.

    Benzothiophene: Similar to benzofuran but with a sulfur atom replacing the oxygen in the ring.

    Benzimidazole: Contains a fused benzene and imidazole ring.

Uniqueness

N-Hydroxybenzofuran-3-carbimidoyl Chloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

N-hydroxy-1-benzofuran-3-carboximidoyl chloride

InChI

InChI=1S/C9H6ClNO2/c10-9(11-12)7-5-13-8-4-2-1-3-6(7)8/h1-5,12H

InChI Key

DUDAGJCLFQVRLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=NO)Cl

Origin of Product

United States

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